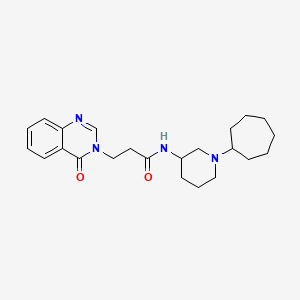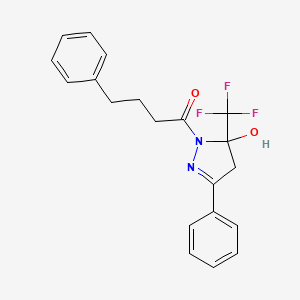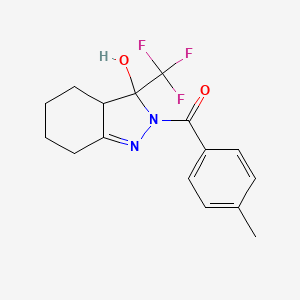![molecular formula C15H14ClN3O3 B3888558 N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3888558.png)
N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide
Übersicht
Beschreibung
N-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide, commonly known as "Compound N", is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets specific enzymes or proteins involved in various biological pathways.
Wirkmechanismus
The mechanism of action of Compound N involves the inhibition of specific enzymes or proteins through binding to their active sites. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and neurodegenerative diseases. By inhibiting HDACs, Compound N can promote the acetylation of histones and other proteins, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
Compound N has been shown to have various biochemical and physiological effects, depending on the specific enzyme or protein it targets. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDACs. It has also been shown to reduce inflammation by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses. In addition, Compound N has been shown to have neuroprotective effects by inhibiting the activity of glycogen synthase kinase 3 (GSK3), an enzyme involved in the regulation of neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Compound N in lab experiments include its specificity and potency in inhibiting specific enzymes or proteins, which can lead to more accurate and reliable results. However, one limitation of using Compound N is its potential toxicity and off-target effects, which can affect the interpretation of experimental results. Therefore, careful dose-response studies and toxicity assessments are necessary to ensure the safety and validity of using Compound N in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of Compound N in scientific research. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of specific enzymes or proteins that can be used in combination with Compound N for synergistic effects. Furthermore, the development of new delivery methods, such as nanoparticles or liposomes, can improve the bioavailability and specificity of Compound N in vivo. Overall, the potential applications of Compound N in scientific research are promising and warrant further investigation.
Wissenschaftliche Forschungsanwendungen
Compound N has been shown to have potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. It can selectively inhibit specific enzymes or proteins that are involved in these diseases, leading to a better understanding of their mechanisms and potential therapeutic targets.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10-7-12(16)4-5-13(10)21-9-14(20)22-19-15(17)11-3-2-6-18-8-11/h2-8H,9H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXPGHRKXXTMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)ON=C(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O/N=C(/C2=CN=CC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2-bromo-4-chlorophenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B3888481.png)

![N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B3888491.png)
![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5-benzyl-4-methyl-3-thiophenecarboxylate](/img/structure/B3888499.png)

![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B3888509.png)
![2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B3888520.png)
![5-amino-3-{1-cyano-2-[2-(1-piperidinyl)-3-quinolinyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3888527.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine-2-carboxylate](/img/structure/B3888535.png)
![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3888541.png)


![5-[2-(1H-pyrazol-4-yl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3888582.png)
![4-[4-(diethylamino)benzylidene]-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3888589.png)